

# Derivatisierung von 4,4-Dimethyl-1-pentanol für Folgereaktionen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentanol

Cat. No.: B1294636

[Get Quote](#)

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung von **4,4-Dimethyl-1-pentanol**. Diese Derivatisierungen sind entscheidend, um die Hydroxylgruppe in reaktivere funktionelle Gruppen umzuwandeln und so eine Vielzahl von Folgereaktionen in der organischen Synthese und der pharmazeutischen Entwicklung zu ermöglichen. Die sterische Hinderung durch die benachbarte tert-Butylgruppe stellt besondere synthetische Herausforderungen dar, die in den folgenden Protokollen berücksichtigt werden.

## Einführung in die Derivatisierung von 4,4-Dimethyl-1-pentanol

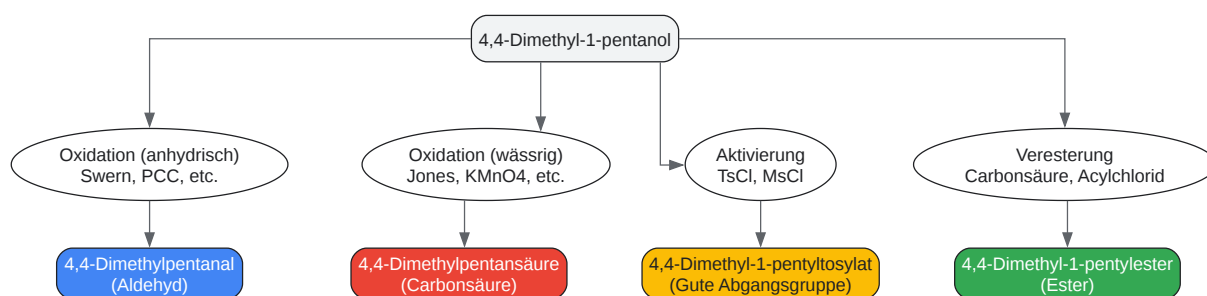
**4,4-Dimethyl-1-pentanol** ist ein primärer Alkohol, dessen Reaktivität durch die sperrige Neopentylstruktur beeinflusst wird. Die Derivatisierung der Hydroxylgruppe ist ein Schlüsselschritt, um dieses Molekül in vielseitige synthetische Bausteine zu überführen. Die Hauptziele der Derivatisierung umfassen:

- **Oxidation:** Umwandlung der Hydroxylgruppe in eine Aldehyd- oder Carbonsäuregruppe zur weiteren Funktionalisierung, beispielsweise in der Peptidkopplung oder der Synthese von Heterozyklen.

- Aktivierung der Hydroxylgruppe: Umwandlung der schlecht abgangsfähigen Hydroxylgruppe in eine gute Abgangsgruppe (z.B. Tosylat), um nukleophile Substitutionsreaktionen zu erleichtern.
- Esterbildung: Synthese von Estern, die als wichtige Zwischenprodukte, Aromastoffe oder in Materialwissenschaften Anwendung finden.

## Logischer Arbeitsablauf für die Derivatisierung

Das folgende Diagramm veranschaulicht die wichtigsten Derivatisierungswege für **4,4-Dimethyl-1-pentanol** und die daraus resultierenden Produktklassen.



[Click to download full resolution via product page](#)

Abbildung 1: Hauptderivatisierungswege von **4,4-Dimethyl-1-pentanol**.

## Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von **4,4-Dimethyl-1-pentanol** und strukturell ähnlichen Alkoholen zusammen. Die Ausbeuten können je nach Reaktionsbedingungen und Maßstab variieren.

Derivatisierungsmethode	Substrat	Produkt	Reagenzien	Typische Ausbeute (%)	Anmerkungen
Swern-Oxidation	Primäre Alkohole	Aldehyde	DMSO, Oxalylchlorid, Et <sub>3</sub> N	>90	Milde, wasserfreie Bedingungen verhindern eine Überoxidation zur Carbonsäure. <a href="#">[1]</a>
Jones-Oxidation	Primäre Alkohole	Carbonsäuren	CrO <sub>3</sub> , H <sub>2</sub> SO <sub>4</sub> , Aceton	>90	Starke Oxidation, die Aldehyde als Zwischenprodukte weiter zur Carbonsäure oxidiert. <a href="#">[2]</a> <a href="#">[3]</a>
Tosylierung	Primäre Alkohole	Alkyltosylate	p-Toluolsulfonylchlorid, Pyridin	88–91	Erzeugt eine exzellente Abgangsgruppe für S <sub>N</sub> 2-Reaktionen. <a href="#">[4]</a>
Fischer-Veresterung	1-Pentanol	1-Pentylacetat	Essigsäureanhydrid, H <sub>2</sub> SO <sub>4</sub>	71	Säurekatalysierte Gleichgewichtsreaktion; die Verwendung eines Anhydrids treibt die

Reaktion an.

[\[5\]](#)

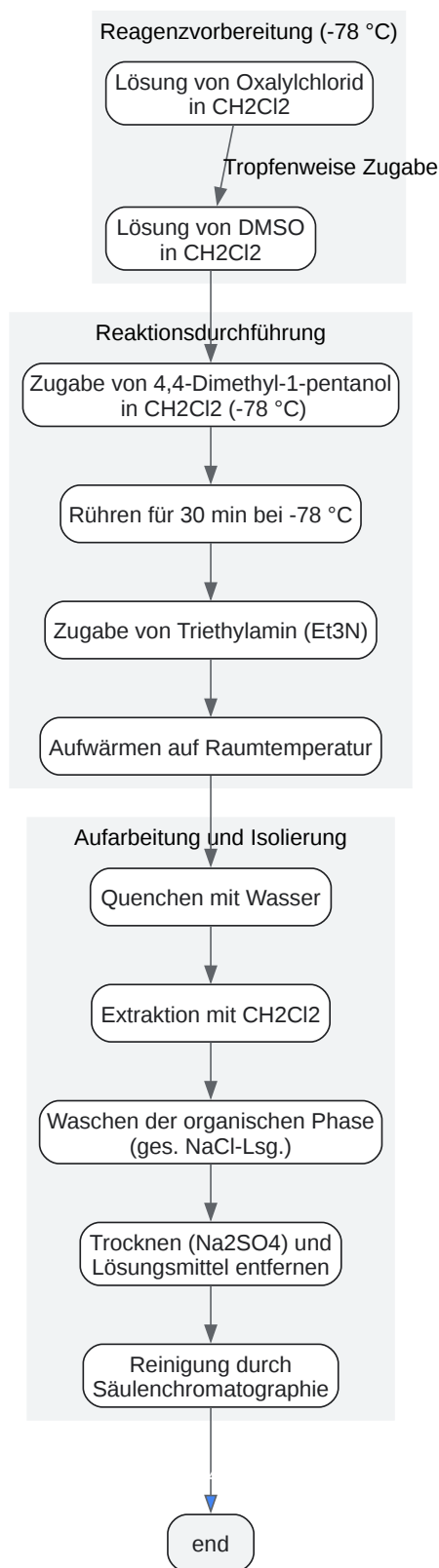
---

## Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die Schlüsselderivatisierungen von **4,4-Dimethyl-1-pentanol**.

Dieses Protokoll beschreibt die milde Oxidation von **4,4-Dimethyl-1-pentanol** zum entsprechenden Aldehyd unter wasserfreien Bedingungen, um eine weitere Oxidation zur Carbonsäure zu verhindern.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Experimenteller Arbeitsablauf (Swern-Oxidation)



[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsablauf der Swern-Oxidation.

## Materialien:

- **4,4-Dimethyl-1-pentanol**
- Dimethylsulfoxid (DMSO), wasserfrei
- Oxalylchlorid
- Triethylamin (Et<sub>3</sub>N), frisch destilliert
- Dichlormethan (CH<sub>2</sub>Cl<sub>2</sub>), wasserfrei
- Wasser, deionisiert
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Natriumsulfat (Na<sub>2</sub>SO<sub>4</sub>)

## Geräte:

- Rundkolben mit drei Hälsen
- Tropftrichter
- Thermometer
- Magnetrührer
- Trockeneis/Aceton-Kältebad (-78 °C)
- Scheidetrichter
- Rotationsverdampfer

## Durchführung:

- Ein Dreihalskolben wird unter Inertgasatmosphäre (Argon oder Stickstoff) ausgeflammt und auf -78 °C in einem Trockeneis/Aceton-Bad gekühlt.

- Wasserfreies  $\text{CH}_2\text{Cl}_2$  wird in den Kolben gegeben, gefolgt von Oxalylchlorid (1.5 Äquivalente).
- Eine Lösung von wasserfreiem DMSO (2.7 Äquivalente) in  $\text{CH}_2\text{Cl}_2$  wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter  $-60\text{ }^\circ\text{C}$  gehalten wird. Die Mischung wird für 5 Minuten gerührt.
- Eine Lösung von **4,4-Dimethyl-1-pentanol** (1.0 Äquivalent) in  $\text{CH}_2\text{Cl}_2$  wird langsam zutropft. Die Reaktion wird für 30 Minuten bei  $-78\text{ }^\circ\text{C}$  gerührt.
- Triethylamin (7.0 Äquivalente) wird langsam zugegeben. Die Mischung wird für 10 Minuten bei  $-78\text{ }^\circ\text{C}$  gerührt und dann langsam auf Raumtemperatur erwärmen gelassen.
- Die Reaktion wird durch Zugabe von Wasser gequencht. Die Phasen werden in einem Scheidetrichter getrennt.
- Die wässrige Phase wird mehrmals mit  $\text{CH}_2\text{Cl}_2$  extrahiert.
- Die vereinigten organischen Phasen werden mit Sole gewaschen, über  $\text{Na}_2\text{SO}_4$  getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.
- Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Eluent z.B. Hexan/Ethylacetat-Gemisch) gereinigt, um reines 4,4-Dimethylpentanal zu erhalten.

Dieses Protokoll beschreibt die starke Oxidation von **4,4-Dimethyl-1-pentanol** zur entsprechenden Carbonsäure unter Verwendung des Jones-Reagenz.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)

Materialien:

- **4,4-Dimethyl-1-pentanol**
- Chrom(VI)-oxid ( $\text{CrO}_3$ )
- Konzentrierte Schwefelsäure ( $\text{H}_2\text{SO}_4$ )
- Aceton
- Isopropanol (zum Quenchen)

- Diethylether oder Ethylacetat
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Natriumsulfat ( $\text{Na}_2\text{SO}_4$ )

Geräte:

- Rundkolben
- Tropftrichter
- Eis-Wasser-Bad
- Magnetrührer
- Scheidetrichter
- Rotationsverdampfer

Durchführung:

- Herstellung des Jones-Reagenz: 26.7 g  $\text{CrO}_3$  werden vorsichtig in 23 mL konzentrierter  $\text{H}_2\text{SO}_4$  gelöst. Diese Mischung wird langsam und unter Rühren zu 50 mL Wasser gegeben. Die Lösung wird auf Raumtemperatur abkühlen gelassen.[3]
- **4,4-Dimethyl-1-pentanol** (1.0 Äquivalent) wird in Aceton in einem Rundkolben gelöst und in einem Eis-Wasser-Bad auf 0 °C gekühlt.
- Das vorbereitete Jones-Reagenz wird langsam unter Rühren zugetropft. Die Temperatur sollte unter 30 °C gehalten werden. Ein Farbumschlag von orange-rot nach grün wird beobachtet. Die Zugabe wird fortgesetzt, bis die orange-rote Farbe bestehen bleibt, was auf einen Überschuss an Oxidationsmittel hindeutet.
- Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung für 1-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.



- Überschüssiges Jones-Reagenz wird durch tropfenweise Zugabe von Isopropanol gequencht, bis die grüne Farbe stabil bleibt.
- Die Mischung wird durch Celite filtriert, um die Chromsalze zu entfernen. Das Filtrat wird mit Diethylether oder Ethylacetat extrahiert.
- Die organische Phase wird mit Sole gewaschen, über  $\text{Na}_2\text{SO}_4$  getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt, um die rohe 4,4-Dimethylpentansäure zu erhalten.
- Eine weitere Reinigung kann durch Umkristallisation oder Destillation erfolgen.

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in eine Tosylatgruppe, eine exzellente Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen.[\[10\]](#)

Materialien:

- **4,4-Dimethyl-1-pentanol**
- p-Toluolsulfonylchlorid (TsCl)
- Pyridin oder Triethylamin ( $\text{Et}_3\text{N}$ )
- 4-Dimethylaminopyridin (DMAP), katalytisch
- Dichlormethan ( $\text{CH}_2\text{Cl}_2$ ), wasserfrei
- 1 M Salzsäure (HCl)
- Gesättigte Natriumhydrogencarbonatlösung ( $\text{NaHCO}_3$ )
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Magnesiumsulfat ( $\text{MgSO}_4$ )

Geräte:

- Rundkolben

- Eis-Wasser-Bad
- Magnetrührer
- Scheidetrichter
- Rotationsverdampfer

Durchführung:

- **4,4-Dimethyl-1-pentanol** (1.0 Äquivalent) wird in wasserfreiem  $\text{CH}_2\text{Cl}_2$  in einem Rundkolben gelöst.
- Die Lösung wird auf 0 °C gekühlt und Pyridin (2.0 Äquivalente) oder Triethylamin (1.5 Äquivalente) sowie eine katalytische Menge DMAP zugegeben.
- p-Toluolsulfonylchlorid (1.2 Äquivalente) wird portionsweise zugegeben, wobei die Temperatur bei 0 °C gehalten wird.
- Die Reaktion wird bei 0 °C gerührt, bis die DC das vollständige Verschwinden des Ausgangsmaterials anzeigt (typischerweise einige Stunden).
- Die Reaktionsmischung wird mit Diethylether verdünnt.
- Die organische Lösung wird nacheinander mit 1 M HCl, Wasser, gesättigter  $\text{NaHCO}_3$ -Lösung und Sole gewaschen.
- Die organische Phase wird über  $\text{MgSO}_4$  getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
- Das Rohprodukt wird durch Umkristallisation (z.B. aus Hexan) oder Säulenchromatographie gereinigt, um reines 4,4-Dimethyl-1-pentyltosylat zu erhalten.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. grokipedia.com [grokipedia.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [Derivatisierung von 4,4-Dimethyl-1-pentanol für Folgereaktionen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294636#derivatization-of-4-4-dimethyl-1-pentanol-for-further-reactions]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)